(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are recognized for their diverse biological and pharmacological activities, making them significant in drug discovery and development. This particular compound features dichloro substitutions, which enhance its reactivity and potential therapeutic applications.
(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine is classified as an amine derivative of benzofuran. Its molecular formula is , with a molecular weight of approximately 204.05 g/mol. The compound's IUPAC name is 5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine.
The synthesis of (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the use of cesium carbonate as a catalyst in a domino annulation reaction involving enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. This method allows for the formation of the benzofuran core while introducing the necessary functional groups.
In industrial settings, synthesis may utilize continuous flow reactors to optimize reaction conditions for higher yields and purity. Advanced purification techniques, such as group-assisted purification, are employed to minimize product loss during isolation.
The molecular structure of (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine features a benzofuran ring system with two chlorine atoms positioned at the 5 and 7 positions and an amine group at the 3 position.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 204.05 g/mol |
IUPAC Name | 5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
InChI | InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2 |
InChI Key | OKEOLIUJGZJCIX-UHFFFAOYSA-N |
Canonical SMILES | C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N |
(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Specific functional groups can be reduced to alter the compound’s properties.
Substitution: Halogen atoms can be substituted with other groups under suitable conditions.
For oxidation reactions, potassium permanganate and chromium trioxide are commonly used oxidizing agents. Reduction reactions often utilize lithium aluminum hydride or sodium borohydride. Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
The products formed from these reactions depend on the specific conditions and reagents used; for instance, oxidation may yield hydroxylated derivatives while substitution can produce various substituted benzofuran derivatives.
The mechanism of action for (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The dichloro substitution enhances its binding affinity to certain enzymes or receptors. For example, it may inhibit microbial growth by targeting essential bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways.
(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a solid at room temperature with specific melting points depending on purity levels.
The compound exhibits notable stability under normal laboratory conditions but may react under extreme conditions or when exposed to strong oxidizing agents. Its solubility in organic solvents varies based on the solvent's polarity.
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Varies (polar/non-polar solvents) |
(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for potential antimicrobial and anticancer properties.
Medicine: It is investigated for therapeutic effects in treating various diseases.
Industry: The compound finds utility in developing new materials and chemical processes .
The 2,3-dihydrobenzofuran scaffold represents a privileged structure in medicinal chemistry due to its unique blend of aromatic character, heterocyclic constraint, and three-dimensional topology. This bicyclic system incorporates a fused benzene ring with a saturated furan moiety, conferring distinct physicochemical and pharmacological properties compared to planar aromatic systems or fully saturated heterocycles. The oxygen atom within the dihydrofuran ring provides a hydrogen bond acceptor site critical for target engagement, while the amine functionality at the C3 position—particularly in chiral configurations like the (R)-enantiomer of 5,7-dichloro-2,3-dihydrobenzofuran-3-amine—introduces a handle for structural diversification and stereoselective interactions with biological targets [7]. Conformational studies reveal that while the dihydrobenzofuran ring system is inherently non-planar, it maintains sufficient rigidity to limit rotational freedom, thereby reducing the entropic penalty upon target binding. This semi-rigid structure allows the scaffold to act as a conformationally restrained bioisostere for catechol or phenol groups, enhancing metabolic stability—a critical advantage in drug development where rapid Phase II metabolism often plagues simpler phenolic compounds [2] [7]. The scaffold's versatility is evidenced by its presence in compounds spanning diuretics, anticancer agents, and central nervous system modulators, underscoring its broad applicability in rational drug design.
The strategic incorporation of chlorine atoms into benzofuran derivatives has followed a deliberate trajectory in medicinal chemistry, driven by the atom's ability to modulate electron distribution, lipophilicity, and molecular recognition. Early research recognized that halogenation, particularly at the 5,7-positions of the benzofuran nucleus, significantly altered the scaffold's electronic properties and binding affinity to biological targets. The 1987 discovery of potent diuretic and saluretic activities in 6,7-dichloro-5-sulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acids represented a watershed moment, demonstrating that chlorination could enhance both potency and duration of action in vivo. Notably, enantioselective studies revealed that the (-)-enantiomer of these dihydrobenzofuran derivatives primarily mediated diuretic activity, highlighting the critical importance of stereochemistry in chlorinated benzofuran pharmacology [3] [9]. The subsequent decades witnessed systematic exploration of chlorination patterns, with the 5,7-dichloro configuration emerging as particularly advantageous for target engagement in various disease contexts. Patent literature from the late 20th century reveals claims covering dihydrobenzofuran compounds with halogen substitutions for treating cardiovascular disorders, establishing intellectual property foundations for later oncology applications [2]. Contemporary research exploits the electron-withdrawing nature of chlorine atoms to fine-tune the pKa of adjacent functional groups—such as the C3-amine in (R)-5,7-dichloro-2,3-dihydrobenzofuran-3-amine—thereby optimizing interactions with enzymatic targets in cancer cell signaling pathways. The evolution reflects a paradigm shift from merely enhancing lipophilicity to strategically manipulating electronic and steric parameters for selective target modulation.
Table 1: Historical Evolution of Chlorinated Dihydrobenzofurans in Pharmaceutical Research
Time Period | Key Development | Representative Compound | Therapeutic Area |
---|---|---|---|
1980s | Discovery of saluretic/uricosuric activities | 6,7-Dichloro-5-sulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acid | Cardiovascular/renal |
1990s | Enantioselective activity established | (-)-Enantiomer of diuretic benzofurans | Hypertension |
Early 2000s | Structural diversification of halogen positions | 4,7-Dichloro-2,3-dihydrobenzofuran-3-amine | CNS disorders |
2010s | Application in targeted cancer therapies | (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine derivatives | Oncology |
2020s | Computational design of carboxamide derivatives | Sulfonyl piperidine analogues containing dihydrobenzofuran-5-carboxamide | Breast cancer |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7